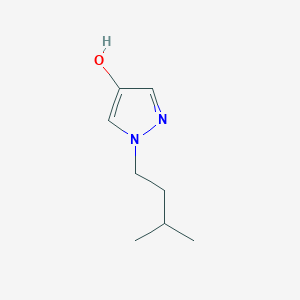

1-Isopentyl-1H-pyrazol-4-ol

Descripción

Significance of Pyrazole (B372694) Scaffold in Pharmaceutical and Agrochemical Sciences

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com This designation is due to its versatile chemical nature and its presence in a multitude of biologically active compounds. tandfonline.comresearchgate.net The pyrazole ring's ability to participate in hydrogen bonding and its adaptable substitution patterns allow for the fine-tuning of a molecule's properties to achieve desired biological effects. mdpi.com

In the pharmaceutical industry, pyrazole derivatives are integral to a wide array of drugs, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. mdpi.comtandfonline.comaip.org The adaptability of the pyrazole core has led to the development of numerous successful therapeutic agents. nih.gov

Prominent examples of pyrazole-containing drugs include:

Celecoxib (B62257): An anti-inflammatory drug used for treating arthritis. royal-chem.com

Sildenafil: Used for the treatment of erectile dysfunction. tandfonline.com

Rimonabant: An anti-obesity drug. nih.gov

Ibrutinib, Ruxolitinib, and Axitinib: A class of drugs used in cancer therapy. tandfonline.com

In the agrochemical sector, pyrazole derivatives are equally important, forming the basis for many commercial herbicides, fungicides, and insecticides. aip.orgresearchgate.netclockss.org Their effectiveness lies in their ability to target specific biological pathways in pests and weeds. clockss.org For instance, some pyrazole-based herbicides work by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plant survival. clockss.org

Examples of pyrazole-based agrochemicals include:

Pyraclostrobin: A fungicide used to control diseases in fruits and vegetables. royal-chem.com

Pyraflufen-ethyl and Fluazolate: Herbicides used for weed control in cereal crops. clockss.org

Flubendiamide: An insecticide effective against lepidopteran pests. frontiersin.org

Overview of Pyrazol-4-ol Derivatives in Chemical Research

Within the broader pyrazole family, pyrazol-4-ol derivatives, characterized by a hydroxyl group at the 4-position, are a subject of significant research interest. The hydroxyl group is a key functional feature, influencing the molecule's reactivity and enabling it to participate in various chemical transformations such as oxidation and substitution.

Research into pyrazol-4-ol derivatives has revealed a wide spectrum of potential biological activities, including antibacterial, antifungal, and antitubercular properties. The structure allows for the synthesis of a diverse library of compounds with potential therapeutic applications. For instance, recent studies have explored the synthesis of pyrazole derivatives with 4-phenylpiperidin-4-ol (B156043) and 4-methylpiperidin-4-ol (B1315937) substitutions, noting their promising in-vitro antifungal and antibacterial activities. bibliotekanauki.plresearchgate.netpjoes.com

Rationale for Academic Investigation of 1-Isopentyl-1H-pyrazol-4-ol and its Analogues

The academic investigation into this compound and its analogues is driven by the established importance of the pyrazole scaffold and the potential for discovering novel bioactive compounds. The synthesis of new pyrazole derivatives is a subject of intense research, with methodologies constantly being developed to create these structures from readily available starting materials. rsc.org

The rationale for focusing on specific analogues, such as those with an isopentyl group, is often part of a broader strategy in medicinal chemistry known as structure-activity relationship (SAR) studies. By systematically modifying parts of a molecule—like the alkyl chain at the N1 position—researchers can determine how these changes affect biological activity. This approach is crucial for optimizing lead compounds to enhance their efficacy and selectivity for a particular biological target.

For example, research on pyrazolo[3,4-b]pyridines, which are structurally related to pyrazoles, has demonstrated that variations in substituent groups can lead to potent anti-tumor activity. mdpi.com Similarly, the design of new cyclin-dependent kinase 2 (CDK2) inhibitors has involved the bioisosteric replacement of moieties on a pyrimidine (B1678525) scaffold with various pyrazole-derived groups to improve potency and selectivity. nih.gov The synthesis and evaluation of analogues of the insecticide flupyrimin (B3323723) bearing 1-aryl-1H-pyrazol-4-yl subunits is another example of how modifying the pyrazole structure is a key strategy in developing new active compounds. frontiersin.org

Therefore, the investigation of this compound is a logical step in the exploration of the chemical space around the pyrazole core, aiming to uncover new compounds with potentially valuable applications in medicine or agriculture.

Propiedades

IUPAC Name |

1-(3-methylbutyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)3-4-10-6-8(11)5-9-10/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWRDNZWVROCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Isopentyl 1h Pyrazol 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich heteroaromatic system, which dictates its general reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr):

The pyrazole nucleus is generally susceptible to electrophilic attack, primarily at the C4 position, which possesses the highest electron density. quora.com However, in 1-Isopentyl-1H-pyrazol-4-ol, this position is already occupied by a hydroxyl group. The -OH group is a potent activating group that further increases the electron density of the ring through resonance, enhancing its reactivity towards electrophiles compared to unsubstituted pyrazole. This activation is expected to direct incoming electrophiles to the C3 and C5 positions.

Common electrophilic substitution reactions applicable to the pyrazole core include nitration, sulfonation, halogenation, and formylation. scribd.com For a 4-hydroxypyrazole derivative, these reactions would be expected to yield 3- and/or 5-substituted products. For instance, bromination using N-bromosuccinimide (NBS) is a standard method for halogenating the pyrazole ring at its most nucleophilic position. encyclopedia.pub

Interactive Data Table: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Typical Reagents | Electrophile | Expected Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C3 and/or C5 |

| Halogenation | Br₂ or N-Bromosuccinimide (NBS) | Br⁺ | C3 and/or C5 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C3 and/or C5 |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C3 and/or C5 |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on an electron-rich pyrazole ring is generally challenging and requires specific conditions. encyclopedia.pub Such reactions are typically feasible only when the ring is activated by potent electron-withdrawing groups (such as nitro or formyl groups) and contains a good leaving group (like a halide) at the position of attack. encyclopedia.pubosti.gov For this compound, direct SNAr on the ring is unlikely without prior functionalization. To facilitate nucleophilic substitution, the hydroxyl group at C4 could first be converted into a better leaving group, such as a triflate or tosylate, which could then be displaced by a strong nucleophile.

Reactions and Transformations Involving the Hydroxyl Group at Position 4

The hydroxyl group at the C4 position is a primary site for the derivatization of this compound. Its presence allows for a variety of chemical transformations to introduce new functional groups and build more complex molecules.

Key reactions involving the 4-hydroxyl group include:

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis, reacting the corresponding phenoxide (formed with a base like NaOH or NaH) with an alkyl halide. Alternatively, copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been developed to form 4-alkoxypyrazoles, highlighting the importance of this class of compounds. This suggests that direct alkylation of the 4-hydroxyl group is a viable and important synthetic route. semanticscholar.org

O-Acylation (Esterification): Reaction with acyl chlorides or acid anhydrides under basic conditions readily converts the hydroxyl group into an ester. This is a common strategy to modify the properties of phenolic compounds.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups, enabling subsequent nucleophilic substitution reactions at the C4 position.

Oxidation: While the pyrazole ring itself is relatively stable, the 4-hydroxyl group could potentially be oxidized, although this is less common for heteroaromatic hydroxyl groups compared to aliphatic alcohols. The in vivo oxidation of pyrazole to 4-hydroxypyrazole by cytochrome P-450 suggests the stability of this hydroxylated form. nih.govnih.gov

Interactive Data Table: Reactions of the 4-Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., NaH) | 4-Alkoxy-pyrazole (Ether) |

| O-Acylation | Acyl chloride (e.g., RCOCl), Base (e.g., Pyridine) | 4-Acyloxy-pyrazole (Ester) |

| Sulfonylation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Base | 4-O-Tosylate or 4-O-Mesylate |

Chemical Modifications of the Isopentyl Substituent

Direct chemical modification of the isopentyl group at the N1 position is often more challenging than derivatization of the pyrazole ring or the hydroxyl group due to the relative inertness of aliphatic C-H bonds. Synthetic strategies typically rely on building the pyrazole ring with a pre-functionalized N-substituent rather than modifying an existing one. mdpi.comresearchgate.netacs.orgsemanticscholar.org

However, certain transformations could be envisioned:

Radical Halogenation: Free-radical halogenation could potentially introduce a halogen onto the isopentyl chain, preferentially at a tertiary carbon if present, or statistically at secondary carbons. This could be followed by nucleophilic substitution to introduce other functional groups. The challenge lies in achieving selectivity and avoiding reactions on the sensitive pyrazole ring.

Oxidation: Strong oxidizing agents could potentially oxidize the alkyl chain, but this approach would likely suffer from a lack of selectivity and could lead to degradation of the heterocyclic ring.

Directed C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation and functionalization could offer a more controlled approach. rsc.orgosti.gov These methods can direct the functionalization to a specific position on the alkyl chain through coordination with the pyrazole nitrogen atoms, although this remains a complex and specialized area of research.

Given these challenges, a more practical approach for exploring the structure-activity relationship of the N1-substituent involves the synthesis of analogs with different N-alkyl or N-aryl groups. This is typically achieved by reacting the appropriate substituted hydrazine (B178648) with a 1,3-dicarbonyl compound during the initial pyrazole synthesis. mdpi.comresearchgate.net

Strategies for Further Functionalization and Conjugation for Advanced Research

The chemical handles present in this compound and its derivatives provide multiple avenues for conjugation to other molecules, such as fluorescent dyes, affinity tags (like biotin), or larger biomolecules. These strategies are crucial for developing molecular probes and other tools for chemical biology and materials science.

Leveraging the Hydroxyl Group: The 4-OH group is the most straightforward site for conjugation. After conversion to an ether or ester, a linker with a terminal reactive group (e.g., a carboxylic acid, amine, or alkyne for click chemistry) can be installed. For example, O-alkylation with ethyl bromoacetate (B1195939) followed by hydrolysis would yield a carboxymethyl ether, providing a carboxylic acid handle for standard amide coupling.

Functionalization of the Pyrazole Ring: Halogenation of the C3 or C5 position of the pyrazole ring opens up possibilities for transition-metal-catalyzed cross-coupling reactions. nih.govacs.org

Suzuki Coupling: A bromo- or iodo-substituted pyrazole can be coupled with a boronic acid or ester to form a new C-C bond, attaching aryl or other complex fragments. nih.gov

Sonogashira Coupling: This reaction couples a halo-pyrazole with a terminal alkyne, which is a powerful method for introducing an alkyne handle for subsequent click chemistry reactions.

Buchwald-Hartwig Amination: This allows for the formation of a C-N bond, enabling the introduction of primary or secondary amines onto the pyrazole core.

Multicomponent Reactions: For building highly diverse libraries of compounds, multicomponent reactions that form a pyrazole ring in situ from various building blocks can be employed. nih.gov This allows for the rapid generation of analogs with functional handles at different positions by simply varying the starting materials.

These advanced functionalization strategies transform the core pyrazole scaffold into a versatile platform for constructing complex molecular architectures tailored for specific research applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Isopentyl 1h Pyrazol 4 Ol Analogues

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological profile of 1-isopentyl-1H-pyrazol-4-ol analogues is profoundly influenced by the nature and position of substituents on the pyrazole (B372694) ring. SAR studies have demonstrated that even minor chemical alterations can lead to substantial changes in biological efficacy and target selectivity.

Electron-donating groups (e.g., alkyl, methoxy) and electron-withdrawing groups (e.g., nitro, cyano) on the pyrazole ring can significantly alter the electron density and reactivity of the molecule. researchgate.net These electronic effects can, in turn, influence the binding affinity of the analogues to their biological targets. For example, electron-withdrawing groups have been shown to influence the antimicrobial activity of some pyrazole derivatives. nih.gov The following table summarizes the general effects of different substitution patterns on the biological activity of pyrazole analogues based on broader studies of the pyrazole class.

| Substitution Position | Substituent Type | General Impact on Biological Activity |

|---|---|---|

| N1 | Alkyl (e.g., Isopentyl) | Influences lipophilicity and can affect binding to hydrophobic pockets. |

| C3 | Aryl/Heteroaryl | Can engage in π-π stacking or hydrogen bonding, impacting potency and selectivity. |

| C4 | Hydroxyl (-OH) | Acts as a hydrogen bond donor, potentially increasing binding affinity. |

| C5 | Small Alkyl/Aryl | Can modulate steric interactions within the binding site. |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional arrangement of a molecule, or its conformation, is a key factor in its ability to interact with a biological target. For this compound analogues, conformational analysis helps to understand how the molecule adapts its shape to fit into a binding site and how this influences molecular recognition.

The flexibility of the 1-isopentyl group allows it to adopt various conformations, which can be crucial for optimal interaction with a receptor. The orientation of this alkyl chain relative to the pyrazole ring can either facilitate or hinder the binding process. Computational modeling and spectroscopic techniques are often employed to determine the preferred conformations of such molecules in different environments.

Steric and Electronic Effects of the 1-Isopentyl Group on Ligand-Target Interactions

The 1-isopentyl group at the N1 position of the pyrazole ring plays a significant role in defining the steric and electronic properties of the molecule, which in turn govern its interactions with biological targets.

Steric Effects: The isopentyl group is a moderately bulky and flexible alkyl chain. Its size and shape can influence how the molecule fits into a binding pocket. A bulky substituent can sometimes lead to steric hindrance, preventing the molecule from binding effectively. researchgate.net Conversely, it can also promote favorable van der Waals interactions within a hydrophobic pocket of a receptor, thereby increasing binding affinity. The branching of the isopentyl group may also play a role in providing a better fit to a specific binding site compared to a linear alkyl chain of similar size.

| Parameter | Description | Influence on Ligand-Target Interactions |

|---|---|---|

| Steric Bulk (Size and Shape) | The volume occupied by the isopentyl group. | Can promote van der Waals interactions in hydrophobic pockets or cause steric hindrance. |

| Flexibility | The ability of the isopentyl chain to rotate around its single bonds. | Allows for conformational adjustments to optimize fit within a binding site. |

| Inductive Effect (+I) | Electron-donating nature of the alkyl group. | Increases electron density on the pyrazole ring, potentially modulating reactivity and binding. |

| Lipophilicity | The tendency of the isopentyl group to dissolve in fats, oils, and lipids. | Enhances membrane permeability and hydrophobic interactions with the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to gain a deeper understanding of the structural features that are important for their biological effects.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each analogue in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

For analogues of this compound, relevant descriptors might include:

Steric descriptors: Molecular weight, molar refractivity, and specific steric parameters for substituents.

Electronic descriptors: Dipole moment, partial atomic charges, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

A robust QSAR model can be a powerful tool in the drug discovery process, enabling the rational design of more potent and selective analogues. For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. researchgate.netekb.egresearchgate.net These models for other pyrazole series have highlighted the importance of steric and electrostatic fields in determining biological potency. researchgate.netnih.gov

Pharmacological and Biological Activities of Pyrazole Derivatives with Relevance to 1 Isopentyl 1h Pyrazol 4 Ol

Anti-inflammatory and Analgesic Potential

Pyrazole (B372694) derivatives are widely recognized for their significant anti-inflammatory and analgesic properties. globalresearchonline.net This has led to the development of clinically successful drugs, such as the selective COX-2 inhibitor Celecoxib (B62257). nih.gov Research has consistently shown that synthetic pyrazole compounds can effectively reduce inflammation and pain in various experimental models.

One notable example is the novel pyrazole derivative FR140423, which demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema and adjuvant arthritis models, proving to be two- to three-fold more potent than indomethacin (B1671933). nih.gov Furthermore, it exhibited strong dose-dependent anti-hyperalgesic effects that were five times more potent than indomethacin. nih.gov Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), FR140423 did not cause gastric lesions. nih.gov Another compound, AD732 (E-4-[3-(4-methylphenyl)-5-hydroxyliminomethyl-1H-pyrazol-1-yl]benzenesulfonamide), also showed higher anti-inflammatory and analgesic effects compared to standard agents like indomethacin and celecoxib, with the added benefit of no ulcerogenic effects. researchgate.net

The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. nih.gov The addition of certain chemical groups, such as an adamantyl residue, to the pyrazole structure has been shown to enhance anti-inflammatory activity. nih.gov

| Compound | Observed Activity | Comparison/Potency | Reference |

|---|---|---|---|

| FR140423 | Anti-inflammatory (paw edema, arthritis) and anti-hyperalgesic. | 2-3x more potent than indomethacin (anti-inflammatory); 5x more potent (analgesic). | nih.gov |

| AD732 | Anti-inflammatory and analgesic with no ulcerogenic effects. | Higher efficacy than indomethacin and celecoxib in tested models. | researchgate.net |

| Celecoxib | Clinically used anti-inflammatory and analgesic. | Selective COX-2 inhibitor. | nih.gov |

| Adamantyl-diaryl pyrazole | Anti-inflammatory and antinociceptive. | Induced 39% edema inhibition vs. 82% for celecoxib. | nih.gov |

Anticancer and Antitumor Efficacy

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing cytotoxic effects against a wide range of human cancer cell lines. ijpsjournal.comnih.gov These compounds have been shown to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netsrrjournals.com

For instance, a novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against triple-negative breast cancer cells, inducing apoptosis and cell cycle arrest. researchgate.net It also showed selectivity, being less toxic to non-cancerous cells. researchgate.net Other studies have identified pyrazole derivatives effective against lung cancer (A549), liver cancer (HepG-2), and colon cancer (HCT-116) cell lines. nih.gov One compound with a 4-bromophenyl group at the pyrazole ring was particularly effective against A549, HeLa, and MCF-7 cells, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. nih.gov

The anticancer activity of pyrazoles is often linked to their ability to inhibit key enzymes involved in cell proliferation, such as protein kinases. nih.gov For example, some pyrazole-thiazole hybrids have shown high cytotoxic efficacy against breast cancer cells (MCF-7). nih.gov The fusion of pyrimidine (B1678525) and ferrocenyl molecules with the pyrazole core has also yielded derivatives highly potent against lung cancer cells. ijpsjournal.com

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| PTA-1 | Triple-negative breast cancer cells | Induces apoptosis and cell cycle arrest; selective for cancer cells. | researchgate.net |

| Pyrazole with 4-bromophenyl group | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Potent cytotoxicity with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. | nih.gov |

| 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amides | Various cancer cell lines | Showed significant inhibitory effects on cell growth. | ijpsjournal.com |

| Pyrazolyl triazole intermediate | HepG2 (Liver), A549 (Lung) | Displayed good inhibitory activity against tested cell lines. | nih.gov |

Antimicrobial and Antifungal Properties

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, tackling both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov Their effectiveness has positioned them as important lead compounds in the search for new antibiotics to combat resistant bacteria. nih.gov In fact, two pyrazole-containing antibiotics, Cefoselis and Ceftolozane, have been approved for clinical use to treat bacterial infections. nih.gov

In laboratory studies, newly synthesized pyrazole derivatives have shown considerable activity against pathogens like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Klebsiella pneumoniae, and Escherichia coli (Gram-negative). nih.gov For example, a series of hydrazone derivatives of pyrazole displayed remarkable antibacterial and antifungal activities, with one compound showing higher potency than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov The natural pyrazole C-glycoside, Pyrazofurin, is also known for its broad-spectrum antimicrobial and antifungal effects. nih.gov

The antimicrobial action of these compounds can be enhanced by the presence of certain substituents. It has been observed that pyrazole derivatives containing chloro- and bromo-substituents, which increase lipophilicity, tend to show the greatest antimicrobial activity. frontiersin.org

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Cefoselis & Ceftolozane | Various bacteria, including drug-resistant strains | Clinically approved antibiotics. | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria and Fungi | Higher activity than chloramphenicol and clotrimazole, with MIC values of 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal). | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity, better than ciprofloxacin (B1669076) against several strains. | nih.gov |

| Pyrazofurin | Bacteria and Fungi | Natural product with broad-spectrum antimicrobial activity. | nih.gov |

Antiviral Activities

The pyrazole scaffold is a crucial component in the development of novel antiviral agents, showing efficacy against a wide range of DNA and RNA viruses. nih.gov Research has highlighted the potential of pyrazole derivatives to inhibit the replication of viruses significant to public health, including coronaviruses, flaviviruses, and herpes simplex virus. nih.gov

A study on newly synthesized 4-substituted pyrazole derivatives found that several compounds provided significant protection against Newcastle disease virus (NDV). nih.gov Notably, a hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against NDV with no mortality in the tested model. nih.gov Another series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency over reference drugs.

Furthermore, pyrazole derivatives have been investigated for activity against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various influenza strains. nih.gov The versatility of the pyrazole ring allows for structural modifications that can be tailored to target specific viral proteins or replication mechanisms. nih.gov

| Compound/Derivative Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Hydrazone and thiazolidinedione pyrazoles | Newcastle disease virus (NDV) | Provided 100% protection with 0% mortality. | nih.gov |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Inhibited viral replication in the micromolar range. | |

| 4,5-disubstituted pyrazoles | Herpes simplex virus type-1 (HSV-1), Hepatitis A | Showed promising antiviral activity against a broad panel of viruses. | |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Dengue Virus (DENV-2) | Demonstrated potent inhibition of DENV-2 replication. |

Enzyme Inhibition and Modulation Studies

The diverse pharmacological activities of pyrazole derivatives are largely attributed to their ability to inhibit or modulate the function of various enzymes. globalresearchonline.net This inhibitory action is central to their roles as anti-inflammatory, anticancer, and antimicrobial agents.

A primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Selective inhibition of COX-2 over COX-1 is a key goal in drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs. nih.gov

The well-known drug Celecoxib is a pyrazole-based selective COX-2 inhibitor. nih.gov Numerous studies have focused on designing novel pyrazole derivatives with high COX-2 selectivity and potency. For example, the compound FR140423 was found to be 150 times more selective for COX-2 than COX-1 in inhibiting prostaglandin (B15479496) E2 formation. nih.gov Another study designed new pyrazole-pyridazine hybrids, with some derivatives demonstrating higher COX-2 inhibitory action than celecoxib, with IC50 values as low as 1.15 µM. These compounds also effectively inhibited the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α).

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as versatile and effective scaffolds for the development of protein kinase inhibitors, particularly receptor tyrosine kinase (RTK) inhibitors, for targeted cancer therapy.

Several pyrazole-based kinase inhibitors have been approved for clinical use or are in clinical trials. nih.gov They have been shown to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Aurora kinases. For instance, docking studies have shown that novel pyrazole derivatives can bind effectively within the active site of tyrosine kinases, suggesting their potential as potent inhibitors. One review highlights recent research on pyrazole derivatives targeting RTKs such as AXL, MET, and RET, which are involved in the proliferation and survival of cancer cells. The development of these targeted inhibitors represents a promising avenue for creating more effective and less toxic cancer treatments.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-4 (DPP-4) has been identified as a significant target for the management of type 2 diabetes. nih.govjetir.org This enzyme is responsible for the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in stimulating insulin (B600854) secretion. nih.govmdpi.com By inhibiting DPP-4, the levels of active GLP-1 can be increased, leading to better glycemic control. nih.govmdpi.com Pyrazole-containing compounds have been investigated as potential DPP-4 inhibitors. nih.govresearchgate.net

A series of novel thiosemicarbazones incorporating a pyrazole ring were synthesized and evaluated for their DPP-4 inhibitory effects. nih.gov In this series, the compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) was identified as a particularly potent inhibitor, with an IC50 value of 1.266 ± 0.264 nM, which was more effective than the standard drug sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov Another compound in the series with a trifluoromethyl substitution, 2g, also demonstrated significant inhibitory activity with an IC50 value of 4.775 ± 0.296 nM. nih.gov Molecular docking studies suggested that the pyrazole scaffold of compound 2f engages in π-π interactions with Arg358 and Tyr666 residues within the S1 and S2 pockets of the DPP-IV active site. researchgate.netresearchgate.net

The inclusion of a pyrazole ring system in potential inhibitors is thought to be beneficial for interactions with the DPP-IV active site. mdpi.com Teneligliptin, an approved DPP-IV inhibitor, features a pyrazole scaffold. mdpi.com Research has shown that the 1-phenyl-1H-pyrazole moiety can participate in important hydrophobic interactions with amino acids such as Trp629, Ser630, Tyr631, and Tyr547. mdpi.com Other pyrazole derivatives, including pyrazole-3-carbohydrazones, have also been explored as DPP-IV inhibitors. researchgate.net

| Compound | Substitution | IC50 (nM) |

|---|---|---|

| 2f | 4-Bromobenzylidene | 1.266 ± 0.264 |

| 2g | 4-Trifluoromethylbenzylidene | 4.775 ± 0.296 |

| 2o | Biphenyl | 18.061 ± 0.311 |

| 2k | 4-Thiomethylbenzylidene | 22.671 ± 0.301 |

| 2i | 4-Methoxybenzylidene | 43.312 ± 0.372 |

| Sitagliptin (Standard) | - | 4.380 ± 0.319 |

Mycobacterial CYP121A1 Inhibition

Cytochrome P450 enzymes are a large family of proteins involved in various metabolic processes. In Mycobacterium tuberculosis, the causative agent of tuberculosis, CYP121A1 is a cytochrome P450 enzyme that has been identified as a potential drug target due to its essential role in the bacterium's survival. nih.govacs.orgresearchgate.net

Several studies have focused on developing pyrazole derivatives as inhibitors of CYP121A1. A series of imidazole (B134444) and triazole diarylpyrazole derivatives were synthesized and evaluated for their binding affinity to M. tuberculosis CYP121A1 and their antimycobacterial activity. nih.gov In this series, imidazole derivatives generally showed greater activity against M. tuberculosis. nih.gov Specifically, compounds with longer or branched-chain alkoxy substitutions demonstrated optimal activity. nih.gov

Another study described three series of biarylpyrazole imidazoles and triazoles with varying linkers. acs.orgfigshare.com The series with a short methylene (B1212753) (-CH2-) linker, particularly the imidazole-CH2- series (7), displayed promising antimycobacterial activity with low Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 25 µg/mL. acs.orgfigshare.com Extending the linker resulted in a loss of activity. acs.orgnih.gov The binding affinity of these compounds to CYP121A1 was determined, with the tightest binding compounds from each series showing KD values of 2.63 µM, 35.6 µM, and 290 µM, respectively. acs.orgnih.govhud.ac.uk Docking studies suggest that these inhibitors bind indirectly to the heme iron via interstitial water molecules, interacting with key residues such as Thr77, Val78, Val82, Val83, Met86, Ser237, Gln385, and Arg386. acs.orgnih.gov

| Compound Series | Linker | Tightest Binding KD (µM) | MIC Range (µg/mL) |

|---|---|---|---|

| Imidazole-CH2- (7) | -CH2- | 2.63 | 6.25–25 |

| Triazole-CH2- (8) | -CH2- | 35.6 | N/A |

| Pyrazole amide (13) | -C(O)NH(CH2)2- | 290 | N/A |

Other Pharmacological Applications (e.g., Neuroprotective, Antidiabetic, Antimalarial)

The pyrazole scaffold is a versatile structure found in a wide range of biologically active compounds, demonstrating its importance in medicinal chemistry. mdpi.comorientjchem.org

Neuroprotective Activity: The treatment of neurological disorders remains a significant challenge, and there is a continuous search for novel neuroprotective agents with improved efficacy and fewer side effects. manipal.edubenthamdirect.com Pyrazole derivatives have emerged as a promising scaffold for developing such agents. manipal.edubenthamdirect.com Studies have investigated the neuropharmacological roles of various pyrazole-containing compounds. manipal.edubenthamdirect.combgu.ac.il For instance, certain pyrazolone (B3327878) derivatives have been synthesized and evaluated for their neuroprotective effects against neuroinflammation. nih.gov In a study on N-propananilide derivatives bearing pyrazole or 1,2,4-triazole (B32235) rings, some compounds demonstrated neuroprotection against 6-OHDA-induced neurotoxicity by reducing the levels of pro-apoptotic proteins like Bax and cleaved caspase-3. turkjps.org

Antidiabetic Activity: Pyrazole derivatives have been extensively studied for their potential in managing diabetes mellitus, a complex metabolic disorder. nih.govinnspub.net These compounds can act as either activators or inhibitors of enzymes involved in diabetic conditions. researchgate.netovid.com They have been reported as inhibitors of α-glucosidase, α-amylase, and as mentioned previously, DPP-4. nih.govresearchgate.net Pyrazole-3-one compounds have been designed based on docking studies to exhibit hypoglycemic activity. nih.gov Additionally, pyrazolo[3,4-b]pyridine derivatives have shown potential as α-amylase inhibitors, with some compounds exhibiting significantly lower IC50 values compared to the standard drug acarbose. mdpi.com

Antimalarial Activity: The emergence of drug-resistant strains of malaria parasites necessitates the discovery of new and effective antimalarial agents. malariaworld.orgscispace.com The pyrazole nucleus is a key component in several compounds with demonstrated antimalarial properties. mdpi.comnih.gov A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity, with several compounds showing micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium. mdpi.com Pyrazole and pyrazoline derivatives have been the subject of reviews summarizing their antimalarial activities. malariaworld.orgresearchgate.net These compounds can inhibit the parasite through various mechanisms, including targeting enzymes like falcipain, dihydrofolate reductase, and others. scispace.com

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For pyrazole (B372694) derivatives, docking studies are frequently employed to understand their interaction with biological targets, such as enzymes and receptors. nih.govmdpi.comijpbs.com For instance, studies on various pyrazole derivatives have been conducted to screen for potential inhibitors of receptor tyrosine kinases and protein kinases. researchgate.net In a typical docking study, the pyrazole ligand is placed into the binding site of a protein, and its conformation and interaction energies are calculated. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, showing how the system evolves over time. eurasianjournals.comeurasianjournals.com These simulations can confirm the stability of binding modes predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. nih.govtandfonline.com For pyrazole-containing compounds, MD simulations have been used to explore the stability of their interactions with targets like RET kinase, revealing stable binding conformations within the active site. nih.govnih.gov

Table 1: Representative Molecular Docking Results for Pyrazole Derivatives Against Various Protein Targets

| Pyrazole Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrazole-chalcone hybrid | RET Kinase | -8.5 | Not specified |

| Pyrazolohydrazinopyrimidin-4-one | Dihydropteroate synthase (DHPS) | -7.2 | Not specified |

| Pyranopyrazole derivative | Bacterial protein receptor (2VF5) | -9.1 | Not specified |

Note: The data in this table is illustrative and derived from studies on various pyrazole derivatives, not specifically 1-Isopentyl-1H-pyrazol-4-ol.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.govtandfonline.com For pyrazole derivatives, DFT calculations are instrumental in understanding their reactivity, stability, and spectroscopic properties. researchgate.netresearchgate.netasrjetsjournal.org These calculations can determine various molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

The HOMO-LUMO energy gap is a key parameter derived from DFT calculations that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov DFT can also be used to calculate reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness, which help in predicting the reactive sites of a molecule. asrjetsjournal.org For various pyrazole derivatives, DFT studies have been used to analyze their molecular electrostatic potential (MEP), which indicates the regions of positive and negative electrostatic potential and helps in predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 2: Representative DFT-Calculated Properties for a Pyrazole Derivative

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

Note: This data is representative and based on DFT studies of various pyrazole derivatives. The specific values for this compound may differ.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a computational approach to assess the pharmacokinetic and toxicological properties of a compound. semanticscholar.orgnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. researchgate.netnih.gov Various computational models and web-based tools are available to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. semanticscholar.orgbenthamdirect.com

For pyrazole derivatives, in silico ADMET studies have been performed to evaluate their potential as drug candidates. semanticscholar.orgresearchgate.netbenthamdirect.com These studies often involve assessing compliance with Lipinski's rule of five, which predicts the oral bioavailability of a compound based on its physicochemical properties. researchgate.net Predictions of properties like aqueous solubility, plasma protein binding, and potential for hERG inhibition are also commonly performed. semanticscholar.orgbenthamdirect.com

Table 3: Predicted ADMET Properties for a Representative Pyrazole Derivative

| Property | Predicted Value/Outcome |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| AMES Toxicity | Non-toxic |

| hERG I Inhibitor | No |

Note: These are generalized predictions for pyrazole-type structures and may not be specific to this compound.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. clinicsearchonline.orgacs.org A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening. acs.org

For pyrazole-based compounds, pharmacophore models have been developed to identify novel inhibitors for various biological targets, including dipeptidyl peptidase IV and Janus kinases. clinicsearchonline.orgacs.org These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov Once a pharmacophore model is validated, it can be effectively used to screen compound libraries to identify new potential lead structures. acs.orghilarispublisher.com

Table 4: Common Pharmacophoric Features Identified in Pyrazole-Based Inhibitors

| Pharmacophoric Feature | Description |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond (e.g., the nitrogen atoms in the pyrazole ring). |

| Hydrogen Bond Donor | An atom that can donate a hydrogen bond (e.g., the hydroxyl group in pyrazol-4-ols). |

| Hydrophobic Group | A nonpolar group that interacts favorably with nonpolar regions of a binding site. |

| Aromatic Ring | A planar, cyclic, conjugated system that can engage in π-π stacking interactions. |

Note: The relevance of these features would need to be specifically determined for this compound in the context of a particular biological target.

Analytical Methodologies for 1 Isopentyl 1h Pyrazol 4 Ol Research

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are fundamental for elucidating the molecular structure of 1-Isopentyl-1H-pyrazol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include distinct peaks for the two protons on the pyrazole (B372694) ring, signals for the isopentyl group (a triplet for the CH₃ groups, a multiplet for the CH, and a triplet for the CH₂ adjacent to the nitrogen), and a broad singlet for the hydroxyl (-OH) proton. researchgate.net The chemical shifts (δ) are typically measured in parts per million (ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. cdnsciencepub.com Expected signals would correspond to the three carbons of the pyrazole ring and the distinct carbons of the isopentyl substituent. cdnsciencepub.comresearchgate.netresearchgate.net The position of the hydroxyl group significantly influences the chemical shift of the attached carbon (C4).

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Pyrazole H-3 | ~7.5 | Singlet |

| ¹H NMR | Pyrazole H-5 | ~7.3 | Singlet |

| ¹H NMR | N-CH₂ (isopentyl) | ~4.0 | Triplet |

| ¹H NMR | CH₂ (isopentyl) | ~1.7 | Multiplet |

| ¹H NMR | CH (isopentyl) | ~1.6 | Multiplet |

| ¹H NMR | CH₃ (isopentyl) | ~0.9 | Doublet |

| ¹H NMR | OH | Variable, broad | Singlet |

| ¹³C NMR | Pyrazole C-3 | ~135 | - |

| ¹³C NMR | Pyrazole C-4 | ~145 (bearing OH) | - |

| ¹³C NMR | Pyrazole C-5 | ~125 | - |

| ¹³C NMR | N-CH₂ (isopentyl) | ~50 | - |

| ¹³C NMR | CH₂ (isopentyl) | ~38 | - |

| ¹³C NMR | CH (isopentyl) | ~26 | - |

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorption bands for this compound would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. researchgate.net

Bands around 2850-2960 cm⁻¹ due to the C-H stretching of the isopentyl group.

Absorptions in the 1400-1600 cm⁻¹ range, which are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and provides structural information based on the fragmentation pattern of the molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation pathways for pyrazoles involve the cleavage of the N-N bond and loss of substituents. tandfonline.comrsc.orgopenresearchlibrary.org The fragmentation of the isopentyl chain would also produce a characteristic series of fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring acts as a chromophore, and this compound would be expected to exhibit a maximum absorption (λmax) in the UV region, typically around 210-230 nm. nih.govresearchgate.netmdpi.comrsc.org

Chromatographic Purity Assessment and Separation Techniques (HPLC, TLC)

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is a standard technique for purity determination. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or trifluoroacetic acid to improve peak shape. sielc.comtut.ac.jpresearcher.life Detection is usually performed with a UV detector set at the compound's λmax. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress and assessing purity. orientjchem.org For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) would serve as the mobile phase. researchgate.net The position of the compound is visualized under UV light or by using a staining agent. nih.gov The retention factor (Rf) value is a characteristic property of the compound in a specific TLC system.

Interactive Data Table: Typical Chromatographic Conditions

| Technique | Parameter | Typical Condition |

|---|---|---|

| RP-HPLC | Stationary Phase | C18 (Octadecylsilane) |

| RP-HPLC | Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| RP-HPLC | Detector | UV-Vis (at λmax) |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| TLC | Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |

Bioanalytical Methods for In Vitro and In Vivo Study Sample Analysis

To study the behavior of this compound in biological systems, sensitive and selective bioanalytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma, urine, or tissue homogenates. nih.gov The method involves several key steps:

Sample Preparation: This crucial step aims to remove interfering substances (e.g., proteins, phospholipids) and concentrate the analyte. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). rsc.orgchromatographyonline.comaffinisep.comgcms.cz

Chromatographic Separation: An HPLC or UPLC system is used to separate the analyte from other matrix components before it enters the mass spectrometer. This enhances sensitivity and reduces matrix effects.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (often the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification, often reaching levels of pg/mL in plasma. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel 1-Isopentyl-1H-pyrazol-4-ol Derivatives with Enhanced Selectivity and Potency

Future research should focus on the synthesis and evaluation of novel derivatives of this compound to enhance its selectivity and potency for various biological targets. The pyrazole (B372694) scaffold allows for structural modifications at multiple positions, which can significantly influence the pharmacological profile of the resulting compounds. nih.gov

Key strategies for derivatization could include:

Modification of the N1-isopentyl group: Altering the length, branching, or introducing cyclic structures to the isopentyl chain could modulate lipophilicity and binding affinity to target proteins.

Substitution on the pyrazole ring: Introducing various functional groups at the C3 and C5 positions of the pyrazole ring can lead to derivatives with improved biological activity. nih.gov Structure-activity relationship (SAR) studies on diphenyl-pyrazole derivatives have shown that substitutions on the phenyl rings can significantly impact their anticancer activity. researchgate.net

Functionalization of the 4-hydroxyl group: Esterification or etherification of the hydroxyl group can create prodrugs with altered pharmacokinetic properties or new compounds with different biological activities.

These synthetic efforts should be guided by computational modeling and SAR studies to rationally design derivatives with improved therapeutic potential. connectjournals.com

Exploration of Synergistic Effects in Combination Therapies

Combining therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and reduce side effects. nih.gov Future investigations should explore the synergistic effects of this compound and its derivatives in combination with existing drugs. For instance, in cancer therapy, combining a novel pyrazole derivative with conventional chemotherapeutic agents could lead to enhanced cytotoxicity in cancer cells. nih.gov

The rationale for combination therapies includes:

Targeting multiple pathways: A pyrazole derivative might inhibit a signaling pathway that is complementary to the mechanism of action of another drug.

Overcoming resistance: Natural derivatives, when used in combination with conventional drugs, may help to antagonize the development of drug resistance. nih.gov

Dose reduction: Synergistic interactions can allow for the use of lower doses of each agent, potentially minimizing toxicity.

Preclinical studies using various cancer cell lines and animal models would be essential to identify promising combination therapies involving this compound derivatives.

Investigation into Targeted Drug Delivery Systems for Pyrazole-Based Compounds

The development of targeted drug delivery systems can enhance the therapeutic efficacy of pyrazole-based compounds by increasing their concentration at the site of action and reducing off-target effects. Future research could focus on encapsulating this compound or its potent derivatives into various nanocarriers.

| Delivery System | Potential Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. |

| Polymeric Nanoparticles | Allow for controlled release and can be functionalized with targeting ligands. |

| Micelles | Suitable for delivering poorly water-soluble compounds. |

These delivery systems could be further modified with targeting moieties such as antibodies or peptides to achieve active targeting to specific cells or tissues, for example, in cancer therapy.

Discovery of New Therapeutic Applications Beyond Current Scope

The pyrazole scaffold is associated with a broad spectrum of biological activities, suggesting that this compound and its derivatives may have therapeutic applications beyond a single disease area. mdpi.comresearchgate.net A comprehensive screening of these compounds against a wide range of biological targets is warranted.

Potential therapeutic areas for exploration include:

Infectious diseases: Pyrazole derivatives have shown promise as antibacterial, antifungal, and antiviral agents. mdpi.combohrium.com

Neurodegenerative diseases: Some pyrazole analogs have been investigated as inhibitors of monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative disorders. nih.gov

Inflammatory diseases: The pyrazole ring is a key feature of several anti-inflammatory drugs, such as celecoxib (B62257). nih.gov

High-throughput screening and phenotypic screening assays could be employed to uncover novel biological activities and expand the therapeutic potential of the this compound chemical space.

Challenges and Opportunities in Pyrazole-Based Drug Discovery and Development

While the pyrazole scaffold offers significant opportunities in drug discovery, there are also challenges that need to be addressed. The synthesis of substituted pyrazoles can sometimes be complex, requiring multi-step procedures. nih.gov Furthermore, the in vivo metabolic stability and potential toxicity of novel pyrazole derivatives need to be carefully evaluated. nih.gov

Despite these challenges, the field of pyrazole-based drug discovery continues to evolve. Advances in synthetic methodologies and computational tools are facilitating the design and synthesis of novel pyrazole compounds with improved drug-like properties. connectjournals.com The versatility of the pyrazole ring and its proven track record in approved drugs provide a strong impetus for continued research and development in this area. nih.gov The exploration of compounds like this compound and its future derivatives holds the promise of delivering new and effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.